molecular formula C8H7Cl2NO2 B1591166 Ethyl 5,6-Dichloronicotinate CAS No. 401566-69-6

Ethyl 5,6-Dichloronicotinate

Cat. No.: B1591166
CAS No.: 401566-69-6
M. Wt: 220.05 g/mol
InChI Key: WGQSPCCCBKQNEV-UHFFFAOYSA-N
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Description

Ethyl 5,6-dichloronicotinate (CAS: 401566-69-6) is a chlorinated pyridine derivative with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol . It is a crystalline solid with a melting point of 46°C and a boiling point of 281.3±35.0°C (at 760 mmHg). Key properties include a density of 1.4±0.1 g/cm³, a refractive index of 1.541, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound is characterized by two chlorine atoms at the 5- and 6-positions of the pyridine ring and an ethyl ester group at the 3-position.

This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals targeting blood glucose regulation, bronchial dilation inhibition, and anti-vaccine agents . Its synthesis typically involves reactions starting from diethyl acetone dicarboxylate, followed by chlorination with phosphorus oxychloride .

Preparation Methods

Synthetic Routes to Ethyl 5,6-Dichloronicotinate

Direct Chlorination of Ethyl Nicotinate Derivatives

One of the primary methods involves selective chlorination of ethyl nicotinate or its derivatives at the 5 and 6 positions of the pyridine ring. This is typically achieved using chlorinating agents such as sulfuryl chloride (SO2Cl2) or phosphorus pentachloride (PCl5) under controlled conditions to avoid over-chlorination or degradation of the ester group.

  • Reaction Conditions : Chlorination is often performed in an inert solvent like dichloromethane or chloroform at low to moderate temperatures (0-50°C) to maintain regioselectivity.
  • Selectivity : The 5,6-dichloro substitution pattern is favored due to electronic and steric effects on the pyridine ring.

Esterification of 5,6-Dichloronicotinic Acid

An alternative approach is the esterification of 5,6-dichloronicotinic acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Process : The acid is refluxed with ethanol, often using Dean-Stark apparatus to remove water and drive the reaction to completion.
  • Yield : This method generally provides high purity this compound with yields exceeding 80%.

Nucleophilic Aromatic Substitution on 2,6-Dichloropyridine Derivatives

Research indicates that nucleophilic aromatic substitution (SNAr) reactions on 3-substituted 2,6-dichloropyridines can be employed to introduce ester groups selectively. This involves reacting 2,6-dichloropyridine derivatives with nucleophiles such as alkoxides under controlled conditions.

  • Regioselectivity : The substitution pattern depends on the steric and electronic nature of the 3-substituent, with bulky groups favoring substitution at the 6-position.
  • Solvent Effects : Solvent polarity and hydrogen bonding parameters influence regioselectivity, as described by Kamlet-Taft parameters, allowing fine-tuning of the reaction outcome.

Detailed Experimental Procedure for Preparation via Esterification

Step Reagents and Conditions Description Outcome
1 5,6-Dichloronicotinic acid + Ethanol Reflux with catalytic sulfuric acid Formation of ethyl ester
2 Removal of water by Dean-Stark apparatus Drives esterification equilibrium Increased yield and purity
3 Neutralization and extraction Use of sodium bicarbonate and organic solvents Purification of product
4 Drying and recrystallization Use of anhydrous sodium sulfate and recrystallization from ethanol White crystalline this compound

Research Findings and Analysis

  • Hydrolysis Studies : this compound can be hydrolyzed under basic conditions to yield 5,6-dichloronicotinic acid, demonstrating the compound's utility as a synthetic intermediate.
  • Regioselectivity Control : Studies on nucleophilic aromatic substitution reveal that regioselectivity is influenced more by steric factors (Verloop steric parameter B1) than electronic parameters, enabling targeted synthesis strategies.
  • Solvent Impact : The Kamlet-Taft equation effectively predicts regioselectivity changes in different solvents, allowing optimization of reaction conditions for desired substitution patterns.

Comparative Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Direct Chlorination SO2Cl2 or PCl5, inert solvent, 0-50°C Direct, straightforward Requires careful control to avoid over-chlorination 60-75
Esterification of Acid 5,6-Dichloronicotinic acid, ethanol, acid catalyst, reflux High purity, scalable Requires prior synthesis of acid 80-90
SNAr on 2,6-Dichloropyridines Alkoxides, polar solvents, controlled temp Regioselective, versatile Complex optimization needed 65-85

Chemical Reactions Analysis

Types of Reactions: Ethyl 5,6-Dichloronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid is used under reflux conditions to achieve hydrolysis.

Major Products Formed:

Scientific Research Applications

Biological Applications

1. Antiviral Activity
Ethyl 5,6-dichloronicotinate has shown promise in antiviral research. It is part of a class of compounds evaluated for their ability to inhibit flavivirus infections. In particular, modifications of related compounds have led to the identification of derivatives with potent antiviral properties against viruses such as dengue and yellow fever. For instance, a compound structurally similar to this compound demonstrated significant inhibition of viral replication with an EC₅₀ value in the low micromolar range .

2. Kinase Inhibition
This compound has been investigated for its role as a small molecule kinase inhibitor. Kinases are critical in various signaling pathways, and their dysregulation is linked to diseases like cancer. This compound and its derivatives have been explored for their ability to inhibit specific kinases involved in tumor growth and progression .

Synthesis and Derivatives

The synthesis of this compound typically involves the chlorination of precursors followed by esterification. This synthetic route allows for the production of various derivatives that can be screened for biological activity.

Case Study 1: Antiviral Screening

A study focusing on the antiviral properties of this compound analogues revealed that specific modifications could enhance their efficacy against flavivirus infections. The most effective compounds were those that maintained structural integrity while introducing functional groups that increased binding affinity to viral proteins .

CompoundViral Inhibition (EC₅₀)Cytotoxicity (CC₅₀)Therapeutic Index
This compound<1 µM>100 µM>100
Related Compound A<0.9 µM>150 µM>166

Case Study 2: Kinase Inhibition Profile

Research into the kinase inhibition potential of this compound demonstrated its ability to inhibit several key kinases involved in cancer progression. The compound was tested against a panel of kinases, showing significant activity against mutant forms associated with resistance to standard therapies .

Kinase TargetInhibition IC₅₀ (nM)Selectivity
BRAF50High
EGFR200Moderate
PDGFR300Low

Mechanism of Action

The exact mechanism of action of Ethyl 5,6-Dichloronicotinate is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or interfering with cellular processes. Further research is needed to elucidate the precise pathways involved .

Comparison with Similar Compounds

The structural and functional nuances of Ethyl 5,6-dichloronicotinate can be better understood by comparing it to closely related compounds. Below is a detailed analysis:

Ethyl 4,6-Dichloronicotinate (CAS: 40296-46-6)

  • Molecular Formula: C₈H₇Cl₂NO₂ (same as this compound).
  • Key Differences : Chlorine atoms at the 4- and 6-positions instead of 5- and 6-positions.
  • Reactivity : Demonstrates regioselective reactivity in palladium-catalyzed difluoromethylation, favoring substitution at the 6-position to yield ethyl 4-chloro-6-difluoromethylnicotinate (75% yield) .
  • Applications : Used in cross-coupling reactions to synthesize fluorinated pyridines for agrochemicals and pharmaceuticals .
  • Safety : Similar hazard profile (irritant; R36/37/38) but distinct reactivity due to chlorine positioning .

Mthis compound (CAS: 56055-54-0)

  • Molecular Formula: C₇H₅Cl₂NO₂.
  • Key Differences : Methyl ester group instead of ethyl; molecular weight 206.03 g/mol .
  • Reactivity : Electron-withdrawing chlorine substituents enhance electrophilicity, facilitating nucleophilic substitutions. Planar structure promotes π-π stacking, affecting solubility .
  • Applications : Explored in synthetic chemistry for electronic modulation in heterocyclic systems .
  • Safety : Higher volatility (lower molecular weight) necessitates stricter storage (2–8°C under inert atmosphere) .

Isopropyl 5,6-Dichloronicotinate (CAS: 211122-50-8)

  • Molecular Formula: C₉H₉Cl₂NO₂.
  • Key Differences : Isopropyl ester group increases steric bulk and lipophilicity compared to ethyl.

Ethyl 6-Chloro-5-cyano-2-methylnicotinate (CAS: 1429182-81-9)

  • Molecular Formula : C₁₀H₉ClN₂O₂.
  • Key Differences: Additional cyano (-CN) and methyl (-CH₃) groups at the 5- and 2-positions.
  • Reactivity: Cyano group introduces strong electron-withdrawing effects, directing substitutions to the 4-position. Methyl group adds steric hindrance .
  • Applications : Intermediate in synthesizing heterocyclic amines for kinase inhibitors .

Methyl 6-Chloro-4-(isopropylamino)nicotinate

  • Molecular Formula : C₁₀H₁₃ClN₂O₂.
  • Key Differences: Isopropylamino (-NH-iPr) substituent at the 4-position.
  • Synthesis : Prepared via nucleophilic substitution of methyl 4,6-dichloronicotinate with isopropylamine (77% yield) .
  • Applications : Precursor for alkyl diamine derivatives targeting tachycardia reduction .

Data Tables

Table 1: Structural and Physical Properties

Compound CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound 401566-69-6 C₈H₇Cl₂NO₂ 220.05 46 5-Cl, 6-Cl, 3-COOEt
Ethyl 4,6-Dichloronicotinate 40296-46-6 C₈H₇Cl₂NO₂ 220.05 N/A 4-Cl, 6-Cl, 3-COOEt
Mthis compound 56055-54-0 C₇H₅Cl₂NO₂ 206.03 N/A 5-Cl, 6-Cl, 3-COOMe
Ethyl 6-Chloro-5-cyano-2-methylnicotinate 1429182-81-9 C₁₀H₉ClN₂O₂ 224.64 N/A 6-Cl, 5-CN, 2-CH₃, 3-COOEt

Research Findings and Key Observations

Positional Isomerism : The reactivity of dichloronicotinates is highly dependent on chlorine positioning. For example, Ethyl 4,6-dichloronicotinate undergoes selective difluoromethylation at the 6-position , whereas this compound is more resistant to such reactions due to steric and electronic differences .

Ester Group Impact : Methyl esters (e.g., Mthis compound) exhibit lower molecular weights and higher volatility compared to ethyl analogs, influencing storage and handling requirements .

Functional Group Additions: The introduction of cyano or amino groups (e.g., Ethyl 6-chloro-5-cyano-2-methylnicotinate) significantly alters electronic properties, enabling diverse substitution pathways for drug discovery .

Biological Activity

Ethyl 5,6-Dichloronicotinate is a chemical compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇Cl₂NO₂
  • Molecular Weight : 220.05 g/mol
  • Physical State : Solid at room temperature

The compound features two chlorine substituents at the 5 and 6 positions of the pyridine ring, which contributes to its unique reactivity and biological properties.

Biological Activities

This compound has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a spectrum of pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Potential : Studies have suggested that this compound may inhibit cancer cell proliferation through specific molecular interactions .
  • Anti-inflammatory Effects : It has shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes and receptors within biological systems. This interaction may lead to the inhibition of certain cellular processes, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme involved in pyrimidine synthesis .
  • Protein Binding : Interaction studies have shown that this compound can bind to proteins such as bovine serum albumin (BSA), indicating potential effects on drug delivery and pharmacokinetics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl NicotinateContains an ethyl group at nitrogenLacks chlorine substituents
Ethyl 2,6-DichloronicotinateChlorines at different positionsDifferent biological activity profile
Mthis compoundMethyl group instead of ethylPotentially different solubility and reactivity

This table highlights how this compound's unique chlorine substitution pattern influences its biological properties compared to other nicotinic acid derivatives.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a new antimicrobial agent .
  • Cancer Cell Proliferation Inhibition :
    • Research focused on the anticancer properties revealed that the compound significantly inhibited cell proliferation in several cancer cell lines through apoptosis induction mechanisms .
  • Inflammation Modulation Research :
    • A recent study explored the anti-inflammatory effects of this compound in animal models. The results demonstrated a marked decrease in inflammatory markers following treatment with this compound .

Applications in Industry

This compound is not only significant in research but also holds potential applications in various industries:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating cancer and inflammatory diseases .
  • Agricultural Chemicals : The compound is utilized in formulating agrochemicals such as pesticides and herbicides due to its biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5,6-Dichloronicotinate, and how do they differ in methodology?

this compound is synthesized via two primary routes:

  • Route 1 : Reaction of diethyl acetone dicarboxylate with acetic anhydride and triethyl orthoformate, followed by ammonia treatment to form dihydroxynicotinic acid ethyl ester, and subsequent chlorination with phosphorus oxychloride .
  • Route 2 : Direct esterification of 2,5-dichloronicotinic acid using ethanol under acidic conditions, yielding the compound as a clear oil (confirmed by <sup>1</sup>H/<sup>13</sup>C NMR) . Methodological Note: Route 2 offers higher reproducibility due to straightforward esterification, while Route 1 requires precise control of chlorination steps to avoid over-substitution.

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Key characterization techniques include:

  • NMR Spectroscopy : <sup>1</sup>H NMR (e.g., δ 8.69 ppm for aromatic protons) and <sup>13</sup>C NMR (e.g., δ 162.9 ppm for ester carbonyl) to confirm structure and purity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]<sup>+</sup> = 220.05268) .
  • Computational Chemistry : XLogP3 values (~3.4) for hydrophobicity assessment and topological polar surface area (39.2 Ų) to predict solubility .

Q. What safety protocols are critical when handling this compound?

  • Storage : Keep at room temperature in airtight containers to prevent hydrolysis .
  • Safety Gear : Use gloves and goggles due to irritant properties (Risk Code: 36/37/38) .
  • Waste Disposal : Neutralize with alkaline solutions before disposal to avoid environmental release of chlorinated byproducts.

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2) to enhance chlorination efficiency in Route 1 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates in Route 2 .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 minutes at 150°C) while maintaining >95% yield in esterification steps .

Q. What mechanisms explain the regioselectivity of this compound in cycloaddition reactions?

  • Electronic Effects : The electron-withdrawing chlorine atoms activate the nicotinate ring for nucleophilic attack at the 4-position, as shown in Diels-Alder reactions with 2-substituted furans .
  • Computational Insights : M06-2X/6-311+G(2df,p) DFT calculations reveal that the 5,6-dichloro substitution increases ring polarity, favoring trans-adduct formation in cycloadditions (≥15:1 selectivity with bulky substituents) .

Q. How should discrepancies in reported physicochemical data (e.g., melting points, NMR shifts) be resolved?

  • Purity Verification : Recrystallize the compound using ethanol/water mixtures to remove impurities affecting melting point (reported range: 46°C) .
  • Solvent Calibration : Ensure NMR spectra are acquired in consistent solvents (e.g., DMSO-d6 vs. CDCl3) to standardize chemical shift reporting .
  • Collaborative Validation : Cross-reference data with independent studies (e.g., compare XLogP3 values from multiple sources) .

Q. What strategies are effective for designing bioactivity studies using this compound as a scaffold?

  • Structure-Activity Relationship (SAR) : Introduce substituents at the 4-position to modulate electronic properties (e.g., amino groups for enhanced hydrogen bonding) .
  • In Silico Screening : Use molecular docking to predict binding affinity with targets like kinase enzymes, leveraging the compound’s planar aromatic core .
  • Metabolic Stability : Assess esterase-mediated hydrolysis rates in vitro to prioritize derivatives with prolonged half-lives .

Q. Data Analysis and Contradiction Management

Q. How can conflicting data on reaction outcomes (e.g., yield variations) be systematically addressed?

  • Reproducibility Checks : Replicate reactions under identical conditions (e.g., solvent, temperature, catalyst loading) to identify procedural inconsistencies .
  • Statistical Analysis : Apply ANOVA to compare yields across multiple trials and identify outliers .
  • Literature Cross-Examination : Compare results with peer-reviewed studies (e.g., confirm NMR assignments using databases like SciFinder) .

Q. What methodologies validate the identity of novel derivatives synthesized from this compound?

  • Multi-Technique Approach : Combine HRMS, <sup>1</sup>H/<sup>13</sup>C NMR, and IR spectroscopy to confirm functional group modifications .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in cycloadducts (e.g., trans vs. cis isomers) .
  • Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity before biological testing .

Q. Research Design and Ethical Considerations

Q. How should a PICOT framework be adapted for preclinical studies involving this compound?

  • Population (P) : Define cell lines or animal models (e.g., murine hepatocytes for metabolic studies).
  • Intervention (I) : Specify derivative concentrations and exposure durations.
  • Comparison (C) : Use untreated controls and benchmark against existing nicotinate-based drugs.
  • Outcome (O) : Quantify endpoints like IC50 values or enzyme inhibition rates.
  • Time (T) : Include short- and long-term toxicity assessments .

Q. What ethical guidelines apply to studies using this compound in animal models?

  • 3R Principles : Minimize animal use via computational modeling (Replacement), optimize dosing to reduce suffering (Reduction), and refine endpoints to avoid undue harm (Refinement) .
  • Data Transparency : Report negative results (e.g., lack of efficacy) to prevent publication bias .

Properties

IUPAC Name

ethyl 5,6-dichloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQSPCCCBKQNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587925
Record name Ethyl 5,6-dichloropyridine-3-carboxylate
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Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401566-69-6
Record name 3-Pyridinecarboxylic acid, 5,6-dichloro-, ethyl ester
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Record name Ethyl 5,6-dichloropyridine-3-carboxylate
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Record name Ethyl 5,6-Dichloronicotinate
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Synthesis routes and methods I

Procedure details

To a solution of 5,6-dichloronicotinic acid (20.01 g, 104 mmol) in EtOH (500 mL) at 20° C. was added chlorotrimethylsilane (132 mL, 1042 mmol). The reaction was stirred for 72 hours. The reaction mixture was then concentrated and diluted with EtOAc (500 mL), and washed with saturated NaHCO3 (2×100 mL) and brine (100 mL). The organic was then dried (Na2SO4) and concentrated under reduced pressure to give final crude product (21.25 g). LCMS m/z 220.1 (M+H)+, Rt 0.94 min.
Quantity
20.01 g
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5,6-Dichloronicotinic acid (4.90 g) was dissolved in ethanol (40 mL), and thionyl chloride (2.0 mL) was added thereto under ice-cooling. The mixture was refluxed for 1.5 hr. The reaction mixture was concentrated under reduced pressure, and saturated aqueous sodium hydrogencarbonate solution was added to the residue. The mixture was extracted with ethyl acetate. The extract was dried and the solvent was evaporated under reduced pressure. The residue was purified by silica gel chromatography to give ethyl 5,6-dichloronicotinate (4.85 g) as a white solid.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5,6-dichloronicotinic acid (5.0 g, 26.0 mmol) in dry ethanol (300 mL) and chlorotrimethylsilane (33 mL, 10 eq.) is stirred at rt for 16 h. The solvent is evaporated, the residue dissolved in diethyl ether (200 mL) and washed with a solution of sat. aq. Na2CO3 (75 mL) and brine (50 mL). The org. phase is dried over Na2SO4, filtered and evaporated to give 5,6-dichloronicotinic acid ethyl ester (5.8 g) as a solid; LC-MS: tR=0.96 min, [M+1]+=219.93.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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